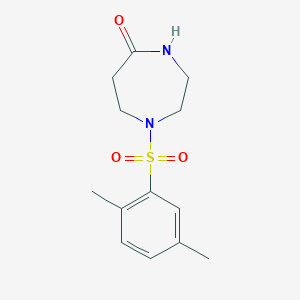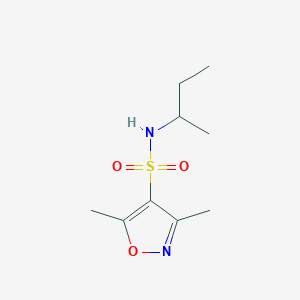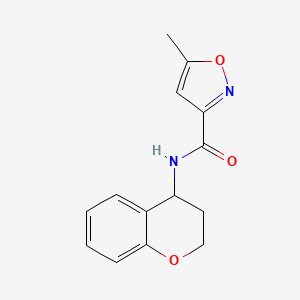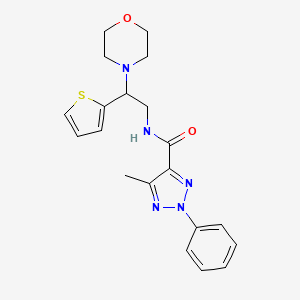
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one, also known as DBD, is a heterocyclic compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique chemical and biological properties. The compound is synthesized through a multi-step process and has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one is not fully understood, but it is believed to interact with biological targets through covalent bonding. This compound has been shown to interact with various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and GABA-A receptor. The covalent bonding of this compound with these targets results in a change in their biological activity, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects.
实验室实验的优点和局限性
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to exhibit a high degree of selectivity towards specific biological targets, making it a useful tool for studying the activity of enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its handling.
未来方向
There are several future directions for the study of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one. One potential direction is the synthesis of analogs of this compound with improved biological activity and selectivity. Additionally, this compound could be used as a starting material for the synthesis of compounds with potential therapeutic applications, such as antitumor agents or drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 2,5-dimethylphenylsulfonyl chloride with 1,4-diaminobutane. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis method has been optimized over the years, resulting in a high yield and purity of the final product.
科学研究应用
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds with potential medicinal properties. For example, this compound has been used to synthesize compounds that exhibit antimicrobial, antifungal, and antitumor activities. Additionally, this compound has been used as a building block for the synthesis of compounds that target specific biological pathways, such as the GABA-A receptor.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-4-11(2)12(9-10)19(17,18)15-7-5-13(16)14-6-8-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRHXVQBALDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)


![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)


![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)